Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Overview
Description
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is an organic compound with the molecular formula C14H18O3 It is a derivative of propanoic acid and features a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 4-isopropylbenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of ethyl 3-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the propan-2-yl substitution on the phenyl ring, leading to different reactivity and applications.
Ethyl 3-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate: Contains an additional oxygen atom in the propan-2-yl group, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYAOSIMPAQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374809 | |
Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54957-66-3 | |
Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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